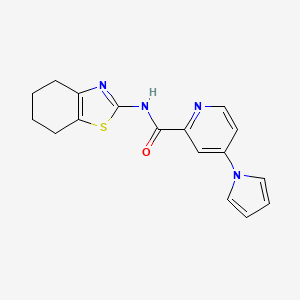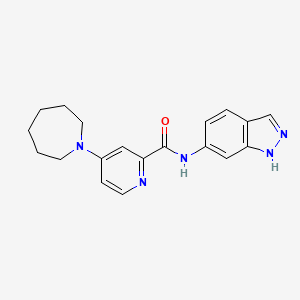![molecular formula C16H24N2O2S2 B6506260 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1421498-80-7](/img/structure/B6506260.png)
1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one, also known as MMT, is a novel compound synthesized in 2018 by a team of researchers from the University of California, San Diego. MMT is a member of the thiazolidinone family, which is composed of compounds with a core structure of five-membered heterocyclic ring with two nitrogen atoms. This compound has been studied for its potential applications in the field of medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one has been studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been found to have anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. In addition, it has been shown to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. Furthermore, this compound has been studied for its potential use as a novel therapeutic agent for various diseases, such as inflammation, diabetes, and cancer.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withIntegrin alpha-L , a receptor involved in a variety of immune phenomena including leukocyte-endothelial cell interaction .
Biochemical Pathways
Compounds with similar structures have been implicated in pathways related to immune response
Result of Action
Based on its potential target, it may influence immune phenomena such as leukocyte-endothelial cell interaction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target and carries out its function. For instance, a study found that the inhibition efficiency of a similar compound increased up to a certain temperature, beyond which the efficiency decreased due to desorption of the inhibitor .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one in laboratory experiments include its low toxicity, wide range of effects, and ease of synthesis. Furthermore, the compound has been found to be stable in aqueous solutions, making it suitable for use in in vitro studies. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in in vivo studies. In addition, the exact mechanism of action of this compound is still not fully understood, making it difficult to accurately study its effects.
Zukünftige Richtungen
The potential applications of 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one are still being explored. Possible future directions include further studies on the compound’s mechanism of action, as well as further studies on the compound’s potential therapeutic applications. In addition, further studies on the compound’s pharmacokinetics and pharmacodynamics could help to elucidate its effects in the body. Furthermore, further studies on the compound’s potential toxicity, as well as its potential interactions with other drugs, could help to determine its safety for use in humans. Finally, further research into the compound’s potential applications in the field of medicinal chemistry and pharmacology could help to further elucidate its therapeutic potential.
Synthesemethoden
The synthesis of 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one was achieved by a two-step process. The first step involved the reaction of morpholine with 1,4-thiazepan-4-yl acetic acid in the presence of triethylamine in dichloromethane to form a morpholin-4-ylmethyl-1,4-thiazepan-4-yl acetic acid. The second step involved the reaction of the intermediate with thiophen-2-yl ethan-1-one in the presence of a base in dichloromethane to form this compound.
Eigenschaften
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c19-16(11-15-3-1-10-22-15)18-4-2-9-21-13-14(18)12-17-5-7-20-8-6-17/h1,3,10,14H,2,4-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFLTRWCXDVTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)

![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)